[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a synthetic organic compound It is characterized by its complex structure, which includes multiple aromatic rings and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 3-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids could be of interest.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, it might be evaluated for its ability to inhibit specific enzymes or receptors.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: Similar in structure but with different substituents.
This compound: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H16Cl4N2O4 |
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Molecular Weight |
526.2 g/mol |
IUPAC Name |
[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16Cl4N2O4/c1-13(32-21-8-6-16(25)11-20(21)27)22(30)29-28-12-14-3-2-4-17(9-14)33-23(31)18-7-5-15(24)10-19(18)26/h2-13H,1H3,(H,29,30)/b28-12+ |
InChI Key |
ZDODPMRSFBVIRJ-KVSWJAHQSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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